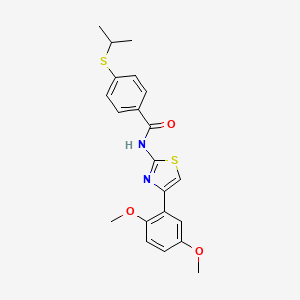

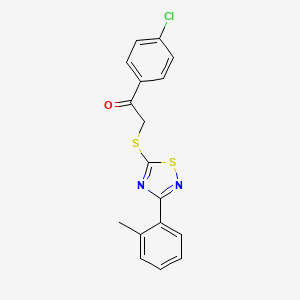

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide, also known as DMTB, is a thiazole-based compound that has been widely used in scientific research. DMTB has shown promising results in various studies, making it an important compound in the field of medicinal chemistry.

Scientific Research Applications

Anticancer Activity

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide and its derivatives have shown significant promise in anticancer research. For instance, a series of thiazole and benzamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have exhibited moderate to excellent anticancer activities, with some derivatives showing higher anticancer activities than reference drugs like etoposide. The effectiveness of these compounds has been tested against breast, lung, colon, and ovarian cancer cell lines, indicating their potential as broad-spectrum anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Thiazole and benzamide derivatives have also been explored for their antimicrobial and antifungal properties. Novel compounds synthesized from thiazole scaffolds have demonstrated low to moderate antifungal activity, highlighting their potential in treating fungal infections. Such studies expand the application of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives beyond oncology into infectious diseases, providing a new avenue for the development of antimicrobial and antifungal therapies (Saeed et al., 2008).

Synthesis and Structural Analysis

The synthesis and structural analysis of thiazole and benzamide derivatives form a critical component of research into their applications. Studies focusing on the microwave-assisted synthesis of these compounds have shown efficient and cleaner methods compared to traditional synthesis techniques. Such advancements in synthesis methods not only streamline the production of these compounds but also contribute to a better understanding of their structures through various analytical techniques. This foundational knowledge is crucial for the further development and optimization of these compounds for various scientific applications (Saeed, 2009).

Anticorrosive Properties

In addition to biomedical applications, thiazole and benzamide derivatives have shown potential in the field of materials science, particularly as anticorrosive agents. Studies have demonstrated that certain derivatives can significantly inhibit the corrosion of metals, such as steel, in acidic environments. This property could be incredibly beneficial for protecting infrastructure and machinery in industrial settings, opening up new research avenues in the development of more durable and long-lasting materials (Hu et al., 2016).

properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28-16-8-5-14(6-9-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)7-10-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUOBYMJYLQNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)

![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl](/img/structure/B2920561.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920562.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2920565.png)

![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)

![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)